molecular formula C10H11Cl3O B8414809 2,4-Dichlorophenyl(4-chlorobutyl) ether CAS No. 23468-04-4

2,4-Dichlorophenyl(4-chlorobutyl) ether

Cat. No.: B8414809
CAS No.: 23468-04-4
M. Wt: 253.5 g/mol
InChI Key: GDPYRIBOKVQSET-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₀H₁₁Cl₃O, combining a dichlorinated phenyl ring and a chlorinated butyl chain.

Key Properties (Inferred):

  • Density: ~1.08–1.22 g/mL (based on similar chlorinated ethers) .
  • Solubility: Likely hydrophobic due to aromatic and alkyl chloride moieties; soluble in organic solvents like DMSO or ethyl acetate .
  • Stability: Chlorine substituents enhance chemical inertness, but photodegradation may occur under UV light, yielding chlorophenols .

Properties

CAS No.

23468-04-4

Molecular Formula

C10H11Cl3O

Molecular Weight

253.5 g/mol

IUPAC Name

2,4-dichloro-1-(4-chlorobutoxy)benzene

InChI

InChI=1S/C10H11Cl3O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2

InChI Key

GDPYRIBOKVQSET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Formula Key Properties/Applications References
2,4-Dichlorophenyl(4-chlorobutyl) ether Phenyl-Cl₂ + 4-Cl-butyl-O- C₁₀H₁₁Cl₃O Likely intermediate for agrochemicals/polymers; high lipophilicity
4,4′-Dichlorodiphenyl ether Two 4-Cl-phenyl groups linked by O C₁₂H₈Cl₂O Used as a flame retardant intermediate; mp 34–36°C; log Kow ~4.5
4-Chlorophenyl phenyl ether 4-Cl-phenyl-O-phenyl C₁₂H₉ClO Solvent in organic synthesis; bp 285°C; low water solubility
Bis(4-chlorobutyl) ether Two 4-Cl-butyl groups linked by O C₈H₁₆Cl₂O Density 1.081 g/mL; used in polymer crosslinking
2,4-Dichlorophenyl 4’-hydroxyphenyl ether 2,4-Cl₂-phenyl-O-4’-OH-phenyl C₁₂H₈Cl₂O₂ Photodegradation product of herbicides; reactive phenolic group

Key Comparison Points

Synthetic Routes: this compound: Likely synthesized via nucleophilic substitution between 2,4-dichlorophenol and 1-bromo-4-chlorobutane under basic conditions . 4,4′-Dichlorodiphenyl ether: Prepared via Ullmann coupling using CuI catalysis (66.57% yield) . Bis(4-chlorobutyl) ether: Formed by etherification of 4-chlorobutanol with acid catalysis .

Reactivity and Stability: Electron-Withdrawing Effects: The 2,4-dichlorophenyl group increases resistance to electrophilic substitution compared to non-chlorinated analogs . Photodegradation: Compounds with aryl ether linkages (e.g., 2,4-dichlorophenyl 4’-hydroxyphenyl ether) degrade under UV light to form chlorophenols and quinones .

Applications :

  • Agrochemicals : 2,4-Dichlorophenyl derivatives are precursors to herbicides (e.g., nitrofen derivatives) .
  • Polymers : Bis(4-chlorobutyl) ether acts as a crosslinker in elastomers , while diphenyl ethers serve as flame retardants .

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